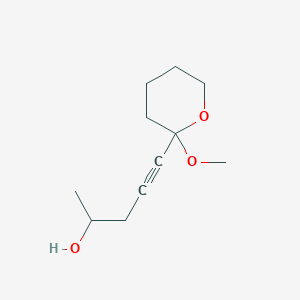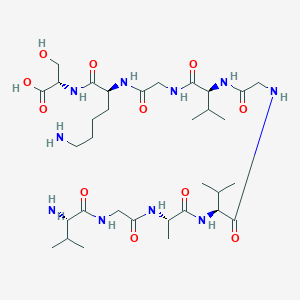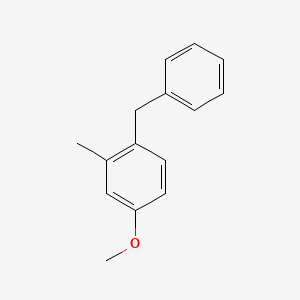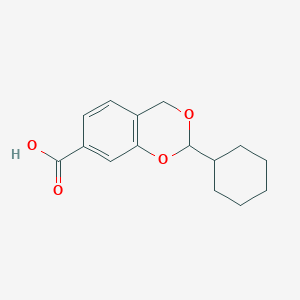![molecular formula C23H21NO2 B14275835 Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a fluorenyl group attached to a pyridinylmethyl moiety through an ethyl acetate linkage. Its distinct structure makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 9-(pyridin-4-ylmethyl)fluorene, which is then esterified with ethyl bromoacetate under basic conditions. The reaction proceeds as follows:
-
Preparation of 9-(pyridin-4-ylmethyl)fluorene
Starting Materials: Fluorene, pyridine-4-carboxaldehyde.
Reaction Conditions: The fluorene is reacted with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Outcome: Formation of 9-(pyridin-4-ylmethyl)fluorene.
-
Esterification
Starting Materials: 9-(pyridin-4-ylmethyl)fluorene, ethyl bromoacetate.
Reaction Conditions: The intermediate is reacted with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).
Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate exerts its effects depends on its application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological outcomes.
Comparación Con Compuestos Similares
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can be compared with other fluorenyl and pyridinyl derivatives:
Ethyl 2-pyridylacetate: Lacks the fluorenyl group, making it less fluorescent and potentially less versatile in material science applications.
9-(Pyridin-4-ylmethyl)fluorene: Does not have the ester functionality, which limits its reactivity in esterification and related reactions.
Fluorenylmethyl acetate: Lacks the pyridinyl group, reducing its potential interactions with biological targets that recognize pyridine moieties.
The uniqueness of this compound lies in its combined structural features, which confer both fluorescence and reactivity, making it a valuable compound in multiple research domains.
Propiedades
Fórmula molecular |
C23H21NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate |
InChI |
InChI=1S/C23H21NO2/c1-2-26-22(25)16-23(15-17-11-13-24-14-12-17)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-14H,2,15-16H2,1H3 |
Clave InChI |
FFXKCPKCKGHZEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)


![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
